molecular formula C14H6F3N3O5 B14948323 1,3-Dinitro-7-(trifluoromethoxy)acridine

1,3-Dinitro-7-(trifluoromethoxy)acridine

Cat. No.: B14948323
M. Wt: 353.21 g/mol
InChI Key: FCFHRJAWAXZIIU-UHFFFAOYSA-N
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Description

1,3-Dinitro-7-(trifluoromethoxy)acridine is a novel synthetic acridine derivative designed for advanced research applications. Acridine derivatives are a well-established class of bioactive compounds, widely investigated as chemotherapeutic agents due to their ability to intercalate into DNA and inhibit enzymes like topoisomerase . This specific derivative features a strategic substitution pattern, with nitro groups at the 1 and 3 positions and a trifluoromethoxy group at the 7 position of the acridine core. The nitro groups are strong electron-withdrawing functionalities that can significantly influence the compound's electronic properties and its DNA-binding affinity . The planar, heterocyclic structure of the acridine ring system allows the molecule to insert between DNA base pairs, a mechanism known as intercalation, which can disrupt DNA replication and transcription, ultimately leading to apoptosis in cancer cells . This compound is presented as a potent, DNA-binding small molecule for use in biochemical and cell-based assays. It is supplied for research use only (RUO) and is strictly intended for laboratory investigations. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers can utilize this compound to explore its potential as an apoptosis-inducing agent, topoisomerase inhibitor, and for further development of novel anti-cancer therapeutics .

Properties

Molecular Formula

C14H6F3N3O5

Molecular Weight

353.21 g/mol

IUPAC Name

1,3-dinitro-7-(trifluoromethoxy)acridine

InChI

InChI=1S/C14H6F3N3O5/c15-14(16,17)25-9-1-2-11-7(3-9)4-10-12(18-11)5-8(19(21)22)6-13(10)20(23)24/h1-6H

InChI Key

FCFHRJAWAXZIIU-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC3=C(C=C2C=C1OC(F)(F)F)C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the trifluoromethoxylation of arynes using 2,4-dinitro-1-(trifluoromethoxy)benzene as a trifluoromethoxide anion source . This method is preferred due to its efficiency, safety, and cost-effectiveness.

Industrial Production Methods

Industrial production of 1,3-Dinitro-7-(trifluoromethoxy)acridine may involve large-scale synthesis using similar trifluoromethoxylation techniques. The process is optimized for high yield and purity, ensuring the compound meets the required standards for its intended applications .

Chemical Reactions Analysis

Types of Reactions

1,3-Dinitro-7-(trifluoromethoxy)acridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction, and oxidizing agents like potassium permanganate for oxidation. Substitution reactions may involve nucleophiles or electrophiles depending on the desired product .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield 1,3-diamino-7-(trifluoromethoxy)acridine, while oxidation can produce various oxidized derivatives .

Scientific Research Applications

1,3-Dinitro-7-(trifluoromethoxy)acridine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,3-Dinitro-7-(trifluoromethoxy)acridine involves its interaction with various molecular targets. The compound’s planar structure allows it to intercalate into DNA, inhibiting enzymes such as topoisomerase and telomerase, which are crucial for DNA replication and cell division. This intercalation disrupts the normal function of these enzymes, leading to cell death, particularly in rapidly dividing cancer cells .

Comparison with Similar Compounds

Comparison with Similar Acridine Derivatives

Structural and Electronic Properties

The trifluoromethoxy and nitro substituents distinguish 1,3-Dinitro-7-(trifluoromethoxy)acridine from other acridine analogs. Key comparisons include:

Compound Substituents Key Properties Reference
Quinacrine 9-Amino, 6-chloro, 2-methoxy Antiprion activity (EC₅₀ = 0.21 µM); planar structure enhances DNA intercalation
Acridine Orange 3,6-Diamino, dimethylamino groups Fluorescent dye; n* triplet states (D* = 0.101 cm⁻¹)
9-Aminoacridine derivatives Variable amino and halogen groups EC₅₀ values range 0.021–0.51 µM; substituent position critical for bioactivity
This compound 1,3-NO₂, 7-OCF₃ Predicted high lipophilicity (logP ~3.5); strong electron-withdrawing effects

Key Findings :

  • Antiprion Activity: The 9-aminoacridine derivative (Compound 1 in ) exhibits an EC₅₀ of 0.021 µM, surpassing quinacrine’s potency (0.21 µM). The 1,3-nitro groups in the target compound may similarly enhance redox activity or intermolecular interactions, though excessive electron withdrawal could reduce bioavailability .
  • Fluorine Impact: The trifluoromethoxy group likely increases metabolic stability and membrane permeability compared to non-fluorinated analogs like acridine orange, aligning with trends observed in fluorinated pharmaceuticals .
Photophysical and Redox Behavior

Acridine derivatives with electron-withdrawing groups (e.g., nitro, trifluoromethyl) often exhibit redshifted absorption spectra and enhanced intersystem crossing (ISC) efficiency. For example:

  • Donor-acceptor acridine-triazine systems achieve photoluminescence quantum yields (PLQY) up to 77.5% due to ISC promotion .
  • Polarographic reduction potentials (E₁, E₂) of acridine derivatives are pH-dependent and correlate with substituent electron-withdrawing strength. Nitro groups typically lower reduction potentials, stabilizing radical intermediates .

Comparison Table :

Compound Reduction Potential (E₁, V) PLQY (%) Key Application
Acridine (unsubstituted) -0.45 (pH 7.0) <1 Baseline for redox studies
Acridine Orange -0.38 (pH 7.0) 85 Fluorescent staining
Triazine-acridine hybrid N/A 77.5 Organic light-emitting diodes
This compound Predicted lower E₁ N/A Potential redox-active therapeutics

Insights :

  • Lack of direct PLQY data for this compound suggests a need for experimental validation, as heavy nitro substitution may quench fluorescence despite ISC enhancement .

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